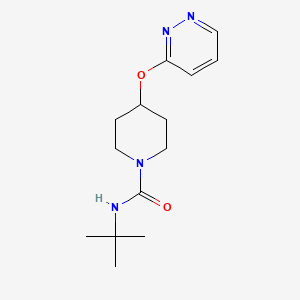
N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridazin-3-yloxy group: This step involves the reaction of a pyridazine derivative with the piperidine ring, often using nucleophilic substitution reactions.
Attachment of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.
Formation of the carboxamide group: This involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to changes in the protein’s function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxylate
- N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-sulfonamide
- N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-thioamide
Uniqueness
“N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the tert-butyl group may enhance its stability and lipophilicity, while the pyridazin-3-yloxy group can influence its binding affinity to biological targets.
Properties
IUPAC Name |
N-tert-butyl-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)16-13(19)18-9-6-11(7-10-18)20-12-5-4-8-15-17-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKVASYECUZNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)OC2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)


![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea](/img/structure/B2530565.png)

![N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2530572.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)
![3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2530574.png)

